N-(1,3-苯并噻唑-2-基)-4-[(2-羟基-3-甲氧基苯基)甲基氨基]苯磺酰胺
描述
Platelet-type 12-lipoxygenase (12-LO; ) catalyzes the formation of 12-HpETE from arachidonic acid. It has been found to be expressed in various tumor cells as well as pancreatic islets and can be activated by inflammatory cytokines. It has also been implicated in the modulation of hemostasis and thrombosis through its role in regulating platelet function. ML355 is a selective inhibitor of 12-LO with an IC50 value of 0.34 µM. It demonstrates greatly reduced potency for 15-LO-1, 15-LO-2, and 5-LO (IC50s = 9.7, >100, and >100 µM) and no inhibition of COX-1 and -2.2 In cell-based assays, ML355 has been shown to decrease calcium mobilization and thrombin receptor PAR4-induced platelet aggregation in patient-derived human platelets and to significantly inhibit arachidonic acid and calcium- ionophore-induced 12-HpETE synthesis in mouse BTC3 cells and human islets.
ML355 is a potent and selective inhibitor of human 12-lipoxygenase.
科学研究应用
用于癌症治疗的光动力疗法:Pişkin、Canpolat 和 Öztürk (2020) 合成了并表征了用苯磺酰胺衍生物基团取代的新型锌酞菁化合物。这些化合物,包括 N-(1,3-苯并噻唑-2-基)-4-[(2-羟基-3-甲氧基苯基)甲基氨基]苯磺酰胺,作为光动力疗法中的光敏剂表现出有希望的特性,由于其高单线态氧量子产率和良好的荧光特性,可能为癌症治疗提供一条新途径 (Pişkin, Canpolat, & Öztürk, 2020).
抗糖尿病潜力:Moreno-Díaz 及其同事 (2008) 发现某些苯磺酰胺衍生物,包括类似于 N-(1,3-苯并噻唑-2-基)-4-[(2-羟基-3-甲氧基苯基)甲基氨基]苯磺酰胺的衍生物,在非胰岛素依赖型糖尿病大鼠模型中表现出显着的抗糖尿病活性。这表明在糖尿病管理中具有潜在的治疗应用 (Moreno-Díaz 等人,2008).
抗肿瘤活性:Sławiński 和 Brzozowski (2006) 合成了苯磺酰胺衍生物并评估了它们的抗肿瘤活性。这些化合物,包括 N-(1,3-苯并噻唑-2-基)-4-[(2-羟基-3-甲氧基苯基)甲基氨基]苯磺酰胺,对某些癌细胞系显示出潜在的有效性,表明它们在开发新的抗癌药物中很有用 (Sławiński & Brzozowski, 2006).
环境污染物提取:Speltini 及其同事 (2016) 开发了一种从土壤样品中提取苯并噻唑和苯磺酰胺(包括 N-(1,3-苯并噻唑-2-基)-4-[(2-羟基-3-甲氧基苯基)甲基氨基]苯磺酰胺)的新方法。这项研究强调了这些化合物作为新兴污染物在环境中的相关性 (Speltini 等人,2016).
潜在的抗丙肝病毒剂:Küçükgüzel 及其同事 (2013) 合成了塞来昔布的衍生物,包括具有苯磺酰胺部分的衍生物。这些化合物表现出作为抗炎、镇痛和抗丙肝病毒剂的潜力,表明在治疗丙型肝炎病毒感染中发挥作用 (Küçükgüzel 等人,2013).
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-28-18-7-4-5-14(20(18)25)13-22-15-9-11-16(12-10-15)30(26,27)24-21-23-17-6-2-3-8-19(17)29-21/h2-12,22,25H,13H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHBVKBNNRYMIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide | |
CAS RN |
1532593-30-8 | |
Record name | VLX-1005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532593308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VLX-1005 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKU4XCC48Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。